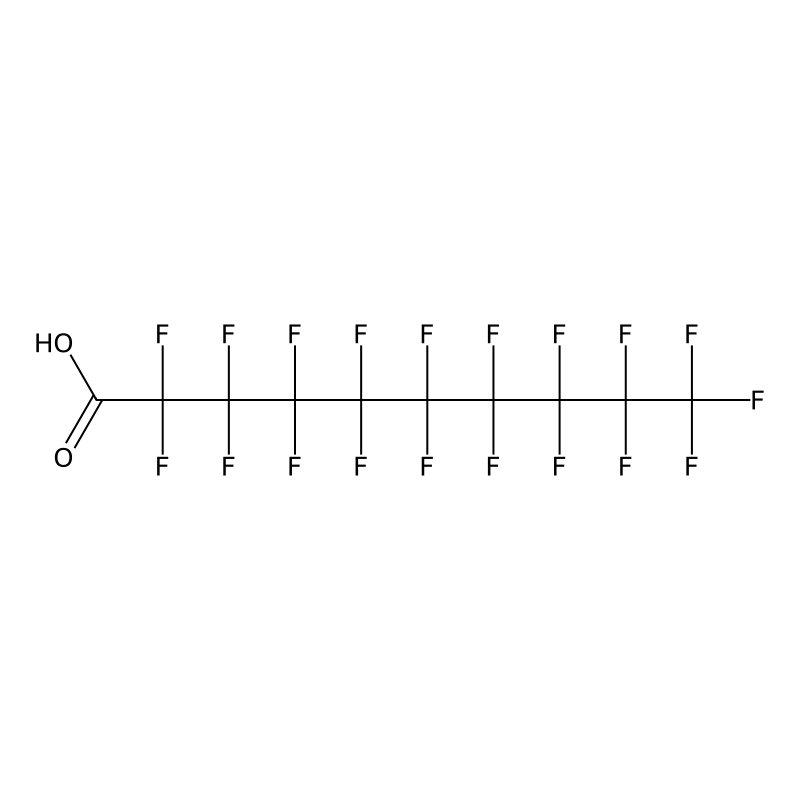

Perfluorodecanoic acid

C9F19COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9F19COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Environmental Fate and Impact

- PFDoA's high stability and resistance to degradation make it a model compound for studying the environmental persistence and transport of perfluorinated alkyl acids ( PFAAs) in general. Researchers use PFDoA to track how PFAAs move through air, water, and soil, and accumulate in living organisms (). This knowledge is crucial for assessing the potential environmental risks associated with PFAAs.

Investigating Toxicological Effects

- Due to its structural similarity to other PFAAs, PFDoA serves as a surrogate for studying the potential health effects of PFAA exposure. Researchers use PFDoA in cell and animal models to investigate its impacts on various biological processes, including hormone disruption, developmental toxicity, and immune function (). These studies contribute to a broader understanding of the potential health risks posed by PFAA contamination.

Developing Analytical Techniques

- PFDoA's unique chemical properties present challenges in detection and quantification. Researchers utilize PFDoA to develop and validate analytical methods for sensitive and accurate measurement of PFAAs in environmental and biological samples (). Improved analytical techniques are essential for monitoring PFAA levels in the environment and assessing human exposure.

Material Science Applications

- The hydrophobic and oleophobic properties of PFDoA make it a potential candidate for research in material science. Scientists explore using PFDoA in developing water- and oil-repellent coatings for various applications (). However, research in this area needs to consider the potential environmental and health concerns associated with PFDoA.

Perfluorodecanoic acid is a perfluoroalkyl carboxylic acid characterized by a carbon chain consisting of ten carbon atoms, with all but one hydrogen atom replaced by fluorine atoms. This unique structure imparts exceptional hydrophobic and oleophobic properties, making it resistant to heat, stains, grease, and water. The compound is known for its stability and resistance to degradation, which raises concerns regarding its environmental persistence and potential toxicity .

The mechanism of action of PFDA in biological systems is still under investigation. Studies suggest it may interfere with hormonal signaling and disrupt lipid metabolism. More research is needed to fully understand its specific effects.

Toxicity

PFDA exposure has been linked to various health concerns in humans and animals, including decreased birth weight, developmental problems, and an increased risk of certain cancers []. However, the exact mechanisms and dose-response relationships are still being studied.

Environmental Impact

PFDA's persistence in the environment raises concerns about its bioaccumulation in wildlife and potential effects on ecosystems [].

Flammability

PFDA is not readily flammable [].

Reactivity

PFDA is generally stable and not highly reactive under most conditions [].

- Electrochemical Fluorination: This method involves the hydrolysis of hydrofluoric acid at specific voltages, leading to the formation of perfluorinated carboxylic acids from starting materials like carboxylic acids or acyl chlorides:

- Telomerization: In this commercial synthesis method, pentafluoroethyl iodide serves as the starting material, producing perfluorodecanoic acid through a series of reactions that yield a compound with an even-numbered carbon chain .

Perfluorodecanoic acid exhibits significant biological activity, particularly concerning its effects on metabolic processes. Studies indicate that it can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Additionally, exposure to perfluorodecanoic acid has been linked to increased expression of cytochrome P450 enzymes in the liver of animal models .

Moreover, research has shown that perfluorodecanoic acid can inhibit peroxisomal β-oxidation, leading to potential DNA damage characterized by double-strand breaks. This genotoxicity raises concerns about its implications for reproductive health and cancer risk due to the accumulation of mutations over time .

The primary synthesis methods for perfluorodecanoic acid include:

- Electrochemical Fluorination: Utilizing hydrofluoric acid and various starting materials.

- Telomerization: Employing pentafluoroethyl iodide as a precursor.

Both methods yield perfluorodecanoic acid while emphasizing its chemical stability and resistance to common degradation processes .

Perfluorodecanoic acid is utilized in various applications due to its unique properties:

- Fluorosurfactants: Employed in coatings and treatments that require water and oil repellency.

- Industrial Processes: Used in manufacturing processes where chemical stability is essential.

- Research: Investigated for its biological effects and potential implications in toxicology studies .

Interaction studies on perfluorodecanoic acid have primarily focused on its metabolic effects and environmental impact. Research indicates that it can accumulate in living organisms through contaminated water or soil, leading to bioaccumulation in food chains. Its interactions with biological systems highlight concerns regarding endocrine disruption and potential carcinogenic effects due to DNA damage .

Perfluorodecanoic acid belongs to a class of compounds known as perfluoroalkyl acids. Below is a comparison with other similar compounds:

| Compound Name | Carbon Chain Length | Unique Properties |

|---|---|---|

| Perfluorooctanoic Acid | 8 | Widely studied for environmental persistence |

| Perfluorododecanoic Acid | 12 | Longer chain length; potentially higher toxicity |

| Perfluorobutanoic Acid | 4 | Shorter chain; less persistent |

| Perfluorohexanoic Acid | 6 | Intermediate properties between short and long |

Perfluorodecanoic acid is unique due to its specific carbon chain length and associated toxicity profile, which may differ significantly from shorter or longer-chain analogs .

Perfluorodecanoic acid possesses a distinctive molecular architecture characterized by a ten-carbon backbone with extensive fluorine substitution. The compound exhibits the molecular formula C₁₀HF₁₉O₂, with a molecular weight of 514.08 g/mol [1] [2] [3] [4]. The systematic IUPAC nomenclature designates this compound as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid [3].

The molecular structure features two primary functional groups: a perfluorinated alkyl chain and a carboxylic acid group. The perfluorinated segment consists of nine carbon atoms where all hydrogen atoms are systematically replaced by fluorine atoms, creating a highly electronegative backbone [5]. The terminal carboxylic acid functional group (-COOH) remains the sole hydrogen-containing moiety in the molecule [2] [6].

The structural representation can be expressed through the SMILES notation: OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F, which illustrates the systematic fluorine substitution pattern along the carbon chain [3] [6]. The InChI key PCIUEQPBYFRTEM-UHFFFAOYSA-N provides a unique structural identifier for computational and database applications [3] [6].

The carbon-fluorine bonds in perfluorodecanoic acid exhibit exceptional strength, contributing significantly to the compound's remarkable chemical inertness [7] [5]. The high electronegativity of fluorine atoms creates strong C-F bonds that resist conventional degradation processes [8]. This extensive fluorination imparts unique physicochemical properties, including hydrophobic and oleophobic characteristics that distinguish perfluorodecanoic acid from conventional carboxylic acids [5].

The molecular conformation demonstrates a relatively rigid structure due to the bulky fluorine atoms, which influence both intramolecular and intermolecular interactions [9]. The fluorinated chain exhibits strong electron-withdrawing effects that significantly alter the electronic properties of the carboxyl group, resulting in enhanced acidity compared to non-fluorinated analogues [4].

Thermal Stability and Reactivity

Perfluorodecanoic acid demonstrates exceptional thermal stability attributed to the inherent strength of carbon-fluorine bonds within its molecular framework [7]. The compound exhibits a melting point range of 77-81°C and a boiling point of 218°C at 740 mmHg [2] [6] [4]. These thermal transition points reflect the compound's robust intermolecular interactions and structural integrity under elevated temperatures.

Thermal stability analysis reveals that perfluorodecanoic acid maintains structural integrity until subjected to extreme thermal conditions [10]. The evaporation point occurs at approximately 155°C, characterized by maximum weight loss rates during thermogravimetric analysis [11]. This temperature represents the transition from solid or liquid phase to vapor phase without chemical decomposition.

Decomposition processes initiate at temperatures exceeding 200°C when perfluorodecanoic acid is exposed to catalytic surfaces such as granular activated carbon [10] [12]. The thermal decomposition mechanism follows first-order kinetics, with the temperature required for destabilization increasing proportionally with the number of perfluorinated carbons in the molecular chain [10] [12]. This relationship demonstrates that perfluorodecanoic acid, containing nine perfluorinated carbons, requires higher temperatures for decomposition compared to shorter-chain perfluorinated carboxylic acids.

The primary thermal decomposition pathway involves the formation of perfluorinated α-lactones as intermediate species [13]. These unstable intermediates rapidly degrade to produce perfluorinated acyl fluorides and carbon monoxide, effectively shortening the perfluorinated chain by one carbon atom [13]. Subsequent hydrolysis of acyl fluorides regenerates shorter-chain perfluoroalkyl carboxylic acids, establishing a cyclical degradation mechanism.

At temperatures between 200-450°C, decomposition proceeds slowly with the formation of various organofluorine intermediates [10]. Enhanced decomposition rates occur at temperatures exceeding 450°C, with volatile organofluorine species representing the predominant products at moderate temperatures (≤600°C) [10]. Complete mineralization to fluoride ions achieves efficiency rates exceeding 80% only at temperatures of 700°C or higher, accompanied by near-complete compound decomposition (>99.9%) [10].

The ultimate thermal degradation products include hydrogen fluoride, carbon monoxide, carbon dioxide, carbonyl fluoride, and carbon tetrafluoride [10] [13]. This mineralization process requires extreme conditions and specialized reactor configurations to achieve complete defluorination and carbon oxidation.

Solubility, Vapor Pressure, and Partition Coefficients

Perfluorodecanoic acid exhibits complex solubility behavior that varies significantly with environmental conditions and solution chemistry. Water solubility demonstrates considerable variation across different studies, ranging from 8.3 × 10⁻⁶ M to 5.25 × 10⁻³ M [14] [15]. This substantial range reflects the influence of pH, ionic strength, and experimental methodologies on measured solubility values.

The compound's water solubility behavior is strongly pH-dependent due to its acidic nature. With a predicted pKa value of 0.52 ± 0.10 [4], perfluorodecanoic acid exists predominantly in its ionized form under most environmentally relevant pH conditions. The ionized perfluorodecanoate anion exhibits significantly higher aqueous solubility compared to the neutral acid form, explaining the observed variability in reported solubility data [15].

Solubility in organic solvents demonstrates enhanced dissolution characteristics. In methanol, perfluorodecanoic acid achieves 10% solubility, producing clear to very slightly hazy solutions with colorless to faintly yellow appearance [2] [6]. This enhanced organic solvent solubility reflects favorable interactions between the fluorinated chain and organic media.

Vapor pressure measurements indicate relatively low volatility characteristics. At 0°C, the vapor pressure measures approximately 10 mmHg [2] [6], while extrapolated values at 20°C suggest significantly lower pressures of 1.5 × 10⁻³ mmHg [15] [16]. These values demonstrate decreasing volatility with increasing temperature normalization, consistent with the compound's high molecular weight and strong intermolecular interactions.

Partition coefficient data reveal strong affinity for various environmental and biological matrices. The albumin-water partition coefficient ranges from log 2.8 to 4.8 L water/kg albumin, increasing with perfluorinated chain length and demonstrating stronger protein binding compared to perfluorooctanoic acid [17]. This enhanced protein affinity contributes to bioaccumulation potential and biological persistence.

Membrane-water partition coefficients, determined using solid supported lipid membranes, yield log values of 4.63 (95% confidence interval: 4.54-4.73) [18]. These measurements indicate strong sorption to biological membranes, with perfluorodecanoic acid exhibiting higher membrane affinity than shorter-chain perfluorinated carboxylic acids. The membrane partitioning behavior contributes to cellular uptake and potential toxicological effects.

Organic carbon-water partition coefficients (Koc) range from log 2.04 to 3.30 L/kg, depending on soil and sediment characteristics [16]. These values indicate moderate to strong sorption to organic matter in environmental matrices, influencing mobility and bioavailability in terrestrial and aquatic systems.

Henry's law constants remain extremely low, indicating negligible air-water partitioning and minimal volatilization from aqueous solutions [15]. This characteristic contributes to environmental persistence in aquatic systems and limited atmospheric transport potential.

Persistence in Environmental Matrices

Perfluorodecanoic acid demonstrates extraordinary environmental persistence across diverse matrices, earning classification as a very persistent substance under European chemical regulations [19] [20]. The compound's resistance to environmental degradation stems from the exceptional stability of carbon-fluorine bonds, which exhibit among the strongest single bonds in organic chemistry [20] [8].

Biodegradation studies consistently demonstrate the compound's recalcitrance to microbial metabolism under both aerobic and anaerobic conditions [20]. The vast majority of perfluoroalkyl substances, including perfluorodecanoic acid, resist complete mineralization under natural environmental conditions [20]. This biological inertness results from the inability of naturally occurring enzymes to cleave the strong carbon-fluorine bonds within the molecular structure.

Soil persistence investigations reveal significant retention in vadose zone materials over decadal timeframes [21]. Depth profile analyses consistently show high concentrations at shallow depths with exponential decreases at greater depths, indicating substantial retention despite some degree of downward migration [21]. The retention behavior reflects combined influences of soil organic matter sorption, air-water interfacial adsorption under unsaturated conditions, and the presence of precursor compounds that degrade to form additional perfluorodecanoic acid [21].

Sorption characteristics in soil systems demonstrate strong affinity for organic matter, with distribution coefficients varying according to soil type and geochemical properties [22]. Stabilization and solidification studies using Portland cement and activated carbon additives show enhanced sequestration potential, though some formulations exhibit increased leachate concentrations for certain experimental conditions [22]. The addition of powdered activated carbon to cement-based binders significantly reduces leachate concentrations, indicating potential for engineered containment applications.

Sediment persistence follows similar patterns to soil systems, with strong retention in upper sediment layers and gradual migration to deeper zones [21]. The compound's presence in marine sediments and surface water systems demonstrates long-range transport potential despite low volatility characteristics. Sediment-water partitioning favors the solid phase, contributing to long-term environmental reservoirs.

Atmospheric persistence remains limited due to negligible vapor pressure and minimal volatilization from surface waters [15]. However, the compound may undergo long-range atmospheric transport when associated with particulate matter or as degradation products from volatile precursor compounds. Once deposited in remote environments, the compound persists indefinitely under natural conditions.

Groundwater contamination studies demonstrate the compound's mobility in subsurface environments, though at reduced rates compared to more mobile contaminants [21]. The combination of moderate sorption to aquifer materials and extreme chemical stability results in persistent groundwater plumes that resist natural attenuation processes. Remediation efforts require active intervention technologies due to the compound's recalcitrance to passive treatment approaches.

The environmental half-life of perfluorodecanoic acid in natural systems effectively approaches infinity under ambient conditions [20]. This extraordinary persistence necessitates proactive management strategies to prevent environmental releases and minimize exposure pathways. The compound's classification as a persistent organic pollutant reflects scientific consensus regarding its environmental fate and long-term accumulation potential [20].

Electrochemical fluorination represents the earliest and most historically significant method for synthesizing perfluorodecanoic acid and related perfluoroalkyl carboxylic acids. The process, developed by Joseph H. Simons in the 1930s under sponsorship of the 3M Corporation, involves the electrolysis of organic compounds in anhydrous hydrogen fluoride [1] [2].

The fundamental mechanism of electrochemical fluorination proceeds through the generation of reactive fluoride species at the anode surface. When a direct current is applied through a solution containing the organic substrate in anhydrous hydrogen fluoride, the hydrogen-fluorine bond breaks, creating highly reactive fluoride intermediates that systematically replace hydrogen atoms in the organic molecule [2]. For perfluorodecanoic acid synthesis, the starting material typically consists of decanoic acid derivatives or related carboxylic acid fluorides.

The reaction mechanism follows a sequential hydrogen-fluorine exchange pattern, where each carbon-hydrogen bond in the precursor molecule undergoes fluorination. The cell potential maintained during this process ranges from 4.5 to 7.0 volts, with temperatures typically controlled between 20 and 60 degrees Celsius [1] [2]. The anode material consists of nickel-plated electrodes, which provide the necessary surface for the fluorination reactions while resisting corrosion from the highly reactive hydrogen fluoride medium.

The electrochemical fluorination process demonstrates inherent complexity due to its free-radical nature, which leads to carbon chain rearrangement and breakage. This characteristic results in the production of both linear and branched isomers of the target perfluoroalkyl carboxylic acids. For perfluorooctanoic acid production, which serves as a model for understanding perfluorodecanoic acid synthesis, the typical product distribution consists of approximately 78% linear isomers and 22% branched isomers, including isopropyl and internal branched configurations [3].

The mechanism also involves significant side reactions that generate unwanted by-products. These include the formation of cyclic perfluoroethers, which arise from intramolecular cyclization reactions, and various cleavage products resulting from carbon-carbon bond breaking under the harsh reaction conditions [4]. The formation of these by-products represents a major limitation of the electrochemical fluorination approach, as they significantly reduce the yield of the desired perfluorodecanoic acid product.

Telomerization Processes for Even-Chain PFAS

Telomerization has emerged as the predominant industrial method for producing perfluorodecanoic acid, particularly following the phase-out of electrochemical fluorination for many applications. This process offers superior control over product composition and significantly higher yields compared to electrochemical fluorination methods [5] [6].

The telomerization mechanism involves the free-radical addition of perfluoroalkyl iodides (telogens) to tetrafluoroethylene (taxogen) units. For perfluorodecanoic acid synthesis, the process typically begins with pentafluoroethyl iodide (C₂F₅I) as the telogen, which undergoes successive addition reactions with tetrafluoroethylene units. The reaction proceeds through a chain-growth mechanism, where each tetrafluoroethylene addition extends the perfluoroalkyl chain by two carbon atoms [7] [8].

The reaction conditions for telomerization are generally milder than those required for electrochemical fluorination. Operating temperatures range from 30 to 150 degrees Celsius, with pressures maintained between 0.01 and 2.0 megapascals. Reaction times typically span 0.1 to 10 hours, depending on the desired chain length and conversion requirements [9] [8]. The process utilizes various catalyst systems, including organic peroxides such as t-butylperoxypivalate and transition metal catalysts, to initiate and control the free-radical chain reactions.

A critical advantage of telomerization lies in its ability to produce predominantly linear perfluoroalkyl chains. The process conserves the geometry of the starting materials, resulting in product purities exceeding 95% for linear isomers [5]. This characteristic eliminates the complex isomer separation challenges inherent in electrochemical fluorination processes. Additionally, telomerization produces exclusively even-numbered carbon chain lengths, which aligns perfectly with the desired perfluorodecanoic acid structure containing ten carbon atoms in the perfluoroalkyl chain.

The telomerization process for perfluorodecanoic acid synthesis involves multiple stages. The initial telomerization produces perfluoroalkyl iodides of various chain lengths, including the desired perfluorodecyl iodide (C₁₀F₂₁I). These intermediate products undergo subsequent chemical transformations to introduce the carboxylic acid functionality. Common approaches include carbonylation reactions using carbon dioxide under high pressure conditions, followed by hydrolysis to yield the final perfluorodecanoic acid product [6].

Industrial implementations of telomerization often employ continuous reactor systems with recycling capabilities. Lower molecular weight telomers that do not meet the desired chain length specifications are recycled back into the reactor system, improving overall material efficiency. This recycling approach helps achieve typical yields ranging from 60 to 85% for the desired perfluorodecanoic acid precursors [9].

By-Product Formation and Purification Challenges

Both electrochemical fluorination and telomerization processes generate significant quantities of by-products that create substantial purification challenges for perfluorodecanoic acid production. Understanding these impurities and developing effective separation strategies represents a critical aspect of industrial synthesis optimization.

In electrochemical fluorination processes, the major by-product categories include cyclic perfluoroethers, branched structural isomers, and chain fragmentation products. Cyclic perfluoroethers typically account for 15-25% of the total product mixture and arise from intramolecular cyclization reactions under the harsh electrochemical conditions [4]. These compounds possess boiling points very similar to the target perfluorodecanoic acid, making their removal through conventional distillation extremely challenging.

Branched isomers represent another significant impurity class, comprising 10-22% of the product mixture in electrochemical fluorination. These include isopropyl-branched and internally-branched perfluoroalkyl structures that exhibit similar physical properties to the linear target compound [3]. The separation of these isomers requires sophisticated chromatographic techniques or multiple distillation cycles, significantly increasing production costs and complexity.

Chain fragmentation during electrochemical fluorination generates shorter-chain perfluoroalkyl carboxylic acids, typically ranging from C₄ to C₈ carbon lengths, which constitute 5-15% of the product mixture. While these compounds have different boiling points from perfluorodecanoic acid, their removal still requires multiple distillation steps and careful temperature control to prevent thermal decomposition of the desired product.

Telomerization processes generate a different spectrum of by-products, primarily consisting of under-telomerized and over-telomerized products. Under-telomerized products, including C₄ and C₆ perfluoroalkyl iodides, typically represent 5-20% of the reaction mixture. These compounds require recycling back to the reactor system to maximize material utilization, necessitating additional separation and handling equipment [9].

Over-telomerized products containing twelve or more carbon atoms comprise 2-10% of the telomerization output. The separation of these longer-chain compounds requires energy-intensive distillation processes due to their high boiling points and thermal stability. The recovery and potential utilization of these over-telomerized by-products presents both challenges and opportunities for process optimization.

Both synthesis routes generate unreacted starting materials that must be recovered and recycled. These typically account for 1-5% of the total product stream but require careful handling due to their reactive nature and potential safety hazards. The recovery systems must be designed to prevent contamination of the recycled materials while maintaining product quality standards.

Purification of perfluorodecanoic acid from these complex mixtures often requires multiple separation techniques applied in sequence. Fractional distillation serves as the primary separation method, but the similar volatilities of many impurities necessitate the use of highly efficient distillation columns with numerous theoretical plates. Chromatographic separation techniques, including preparative gas chromatography and liquid chromatography, may be required for final purification to analytical grade standards.

The presence of residual iodine-containing compounds from telomerization processes presents additional challenges, as these materials can catalyze unwanted side reactions during storage and handling. Specialized purification steps, including treatment with reducing agents or selective adsorption techniques, may be necessary to achieve acceptable iodine levels in the final product.

Scalability and Environmental Footprint of Synthesis Methods

The industrial scalability and environmental impact of perfluorodecanoic acid synthesis methods represent critical considerations for sustainable production. The comparison between electrochemical fluorination and telomerization reveals significant differences in their suitability for large-scale implementation and environmental compatibility.

Electrochemical fluorination faces substantial scalability limitations primarily due to energy consumption and safety considerations. The process requires cell potentials of 5-7 volts with significant current densities, resulting in high electrical energy consumption per unit of product. The poor material efficiency, with typical yields of only 10-20% for the desired product, further amplifies the energy intensity of the process [4]. Additionally, the extensive safety infrastructure required for handling anhydrous hydrogen fluoride at industrial scales creates significant capital and operational cost barriers.

The environmental footprint of electrochemical fluorination is particularly concerning due to multiple factors. The high energy consumption contributes substantially to carbon emissions, especially when the electrical power originates from fossil fuel sources. The generation of large quantities of by-products creates waste management challenges, as many perfluorinated by-products resist conventional treatment methods and may require specialized disposal or recycling processes [10].

Hydrogen fluoride handling presents both safety and environmental concerns for electrochemical fluorination. The process requires extensive containment systems, emergency response capabilities, and specialized waste treatment facilities. Fugitive emissions of hydrogen fluoride and perfluorinated compounds during production must be carefully controlled to prevent environmental contamination [11]. Recent studies of fluoropolymer industrial parks have documented significant atmospheric emissions of perfluoroalkyl carboxylic acids, with emission rates reaching 0.4-1.3 tonnes per year for perfluorooctanoic acid alone [12].

Telomerization demonstrates superior scalability characteristics compared to electrochemical fluorination. The process operates under milder conditions without requiring anhydrous hydrogen fluoride, eliminating many of the safety and infrastructure challenges associated with electrochemical methods. The higher material efficiency, with yields typically ranging from 60-85%, significantly reduces the energy and resource requirements per unit of product [9].

The environmental profile of telomerization is generally more favorable, though not without concerns. The moderate energy consumption for heating and the ability to recycle intermediate products contribute to a lower carbon footprint compared to electrochemical fluorination. However, the telomerization process still involves the use of organic peroxide catalysts and tetrafluoroethylene, which require careful handling and disposal considerations.

Recent industrial implementations have focused on developing more sustainable telomerization processes. These improvements include the optimization of catalyst systems to reduce waste generation, the implementation of continuous reactor designs to improve energy efficiency, and the development of more effective recycling systems for intermediate products [13]. Some facilities have reported achieving near-zero waste discharge through comprehensive recycling and recovery programs.

The atmospheric transport characteristics of perfluorodecanoic acid and related compounds present long-term environmental concerns regardless of the synthesis method. Modeling studies demonstrate that approximately 67% of emitted perfluoroalkyl carboxylic acids undergo long-range atmospheric transport above 1500 meters altitude, contributing to global distribution and potential accumulation in remote environments [12].

Regulatory trends increasingly favor synthesis methods with lower environmental impact and better containment capabilities. The phase-out of electrochemical fluorination by major manufacturers reflects both economic and regulatory pressures toward more sustainable production methods [6]. However, continued production in regions with less stringent environmental controls remains a concern for global perfluorodecanoic acid management.

Future developments in perfluorodecanoic acid synthesis focus on alternative approaches that may further reduce environmental impact. These include photochemical synthesis methods, enzymatic approaches, and novel catalytic systems that operate under milder conditions with higher selectivity. Research into degradable precursors and circular economy approaches for perfluorinated compounds also offers potential pathways for more sustainable production and use cycles.

| Process Parameter | Electrochemical Fluorination | Telomerization | Environmental Impact |

|---|---|---|---|

| Energy Consumption | High (5-7V cell potential) | Moderate (heating required) | Critical for carbon footprint |

| Material Efficiency | Poor (10-20% yield) | Good (60-85% yield) | Affects waste generation |

| Safety Requirements | Extensive (HF handling) | Moderate | Influences scalability |

| Waste Generation | High (multiple by-products) | Moderate (recyclable) | Long-term disposal concerns |

| Regulatory Status | Increasingly restricted | More favorable | Affects industrial viability |

Purity

Physical Description

Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

PFAS

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

2: Cui Q, Shi F, Pan Y, Zhang H, Dai J. Per- and polyfluoroalkyl substances (PFASs) in the blood of two colobine monkey species from China: Occurrence and exposure pathways. Sci Total Environ. 2019 Jul 15;674:524-531. doi: 10.1016/j.scitotenv.2019.04.118. Epub 2019 Apr 11. PubMed PMID: 31022542.

3: Domínguez A, Salazar Z, Betancourt M, Ducolomb Y, Casas E, Fernández F, Bahena I, Salomón A, Teteltitla M, Martínez R, Chaparro A, Cuapio P, Salazar-López C, Bonilla E. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro. Toxicol In Vitro. 2019 Apr 1;58:224-229. doi: 10.1016/j.tiv.2019.03.041. [Epub ahead of print] PubMed PMID: 30946969.

4: Kim H, Ekpe OD, Lee JH, Kim DH, Oh JE. Field-scale evaluation of the uptake of Perfluoroalkyl substances from soil by rice in paddy fields in South Korea. Sci Total Environ. 2019 Jun 25;671:714-721. doi: 10.1016/j.scitotenv.2019.03.240. Epub 2019 Mar 16. PubMed PMID: 30939324.

5: Liu F, Fan Z, Song N, Han M, Yan M, Guo LH, Jihui J, Liu S. XRCC4, which is inhibited by PFDA, regulates DNA damage repair and cell chemosensitivity. J Cell Biochem. 2019 Mar 4. doi: 10.1002/jcb.28534. [Epub ahead of print] PubMed PMID: 30834581.

6: MacInnis JJ, Lehnherr I, Muir DCG, Quinlan R, De Silva AO. Characterization of perfluoroalkyl substances in sediment cores from High and Low Arctic lakes in Canada. Sci Total Environ. 2019 May 20;666:414-422. doi: 10.1016/j.scitotenv.2019.02.210. Epub 2019 Feb 15. PubMed PMID: 30802657.

7: Viada B, Cámara CI, Yudi LM. Destabilizing effect of perfluorodecanoic acid on simple membrane models. Soft Matter. 2019 Mar 13;15(11):2447-2462. doi: 10.1039/c8sm02301h. PubMed PMID: 30801603.

8: Mamsen LS, Björvang RD, Mucs D, Vinnars MT, Papadogiannakis N, Lindh CH, Andersen CY, Damdimopoulou P. Concentrations of perfluoroalkyl substances (PFASs) in human embryonic and fetal organs from first, second, and third trimester pregnancies. Environ Int. 2019 Mar;124:482-492. doi: 10.1016/j.envint.2019.01.010. Epub 2019 Jan 24. PubMed PMID: 30684806.

9: Gui D, Zhang M, Zhang T, Zhang B, Lin W, Sun X, Yu X, Liu W, Wu Y. Bioaccumulation behavior and spatiotemporal trends of per- and polyfluoroalkyl substances in Indo-Pacific humpback dolphins from the Pearl River Estuary, China. Sci Total Environ. 2019 Mar 25;658:1029-1038. doi: 10.1016/j.scitotenv.2018.12.278. Epub 2018 Dec 19. PubMed PMID: 30677968.

10: Jansen A, Müller MHB, Grønnestad R, Klungsøyr O, Polder A, Skjerve E, Aaseth J, Lyche JL. Decreased plasma levels of perfluoroalkylated substances one year after bariatric surgery. Sci Total Environ. 2019 Mar 20;657:863-870. doi: 10.1016/j.scitotenv.2018.11.453. Epub 2018 Dec 3. PubMed PMID: 30677951.

11: Ernst A, Brix N, Lauridsen LLB, Olsen J, Parner ET, Liew Z, Olsen LH, Ramlau-Hansen CH. Exposure to Perfluoroalkyl Substances during Fetal Life and Pubertal Development in Boys and Girls from the Danish National Birth Cohort. Environ Health Perspect. 2019 Jan;127(1):17004. doi: 10.1289/EHP3567. PubMed PMID: 30628845; PubMed Central PMCID: PMC6378681.

12: Shu H, Lindh CH, Wikström S, Bornehag CG. Temporal trends and predictors of perfluoroalkyl substances serum levels in Swedish pregnant women in the SELMA study. PLoS One. 2018 Dec 31;13(12):e0209255. doi: 10.1371/journal.pone.0209255. eCollection 2018. PubMed PMID: 30596681; PubMed Central PMCID: PMC6312341.

13: Jain RB, Ducatman A. Selective Associations of Recent Low Concentrations of Perfluoroalkyl Substances With Liver Function Biomarkers: NHANES 2011 to 2014 Data on US Adults Aged ≥20 Years. J Occup Environ Med. 2019 Apr;61(4):293-302. doi: 10.1097/JOM.0000000000001532. PubMed PMID: 30589657.

14: Jain RB, Ducatman A. Perfluoroalkyl substances follow inverted U-shaped distributions across various stages of glomerular function: Implications for future research. Environ Res. 2019 Feb;169:476-482. doi: 10.1016/j.envres.2018.11.033. Epub 2018 Nov 27. PubMed PMID: 30530087.

15: Kim SJ, Choi EJ, Choi GW, Lee YB, Cho HY. Exploring sex differences in human health risk assessment for PFNA and PFDA using a PBPK model. Arch Toxicol. 2019 Feb;93(2):311-330. doi: 10.1007/s00204-018-2365-y. Epub 2018 Nov 27. PubMed PMID: 30483840.

16: Zhang Z, Song N, Peng Y, Fan Z, Han M, Zhao M, Dong T, Liu S. Evironmental pollutant perfluorodecanoic acid upregulates cIAP2 to suppress gastric cell senescence. Oncol Rep. 2019 Feb;41(2):981-988. doi: 10.3892/or.2018.6856. Epub 2018 Nov 9. PubMed PMID: 30431128.

17: Jain RB, Ducatman A. Roles of gender and obesity in defining correlations between perfluoroalkyl substances and lipid/lipoproteins. Sci Total Environ. 2019 Feb 25;653:74-81. doi: 10.1016/j.scitotenv.2018.10.362. Epub 2018 Oct 29. PubMed PMID: 30408670.

18: Jain RB. Time trends over 2003-2014 in the concentrations of selected perfluoroalkyl substances among US adults aged ≥20 years: Interpretational issues. Sci Total Environ. 2018 Dec 15;645:946-957. doi: 10.1016/j.scitotenv.2018.07.198. Epub 2018 Jul 22. PubMed PMID: 30248883.

19: Ledda C, La Torre G, Cinà D, Paravizzini G, Vitale E, Pavone P, Iavicoli I, Rapisarda V. Serum concentrations of perfluorinated compounds among children living in Sicily (Italy). Toxicol Lett. 2018 Dec 1;298:186-193. doi: 10.1016/j.toxlet.2018.09.001. Epub 2018 Sep 11. PubMed PMID: 30217717.

20: Elmoznino J, Vlahos P, Whitney M. Occurrence and partitioning behavior of perfluoroalkyl acids in wastewater effluent discharging into the Long Island Sound. Environ Pollut. 2018 Dec;243(Pt A):453-461. doi: 10.1016/j.envpol.2018.07.076. Epub 2018 Jul 23. PubMed PMID: 30212799.